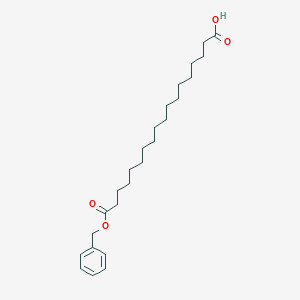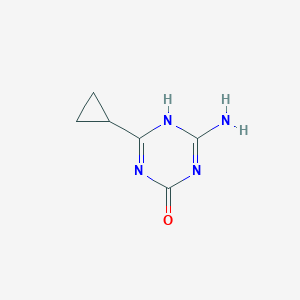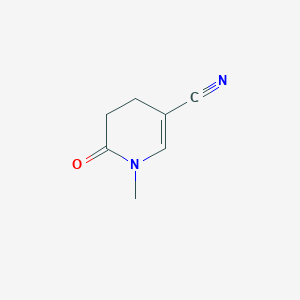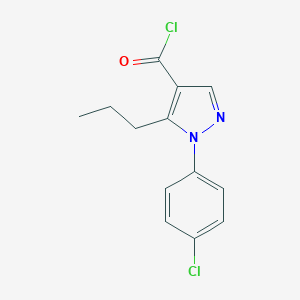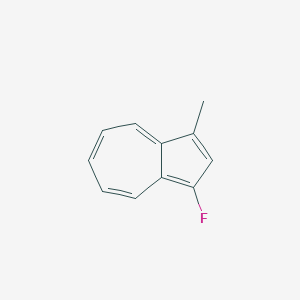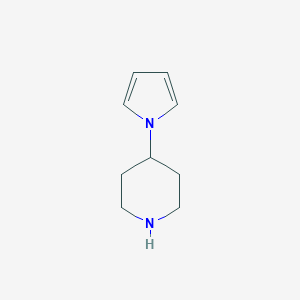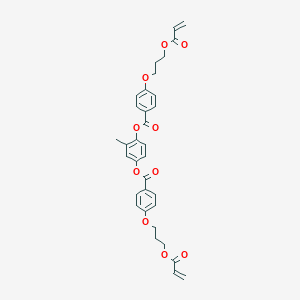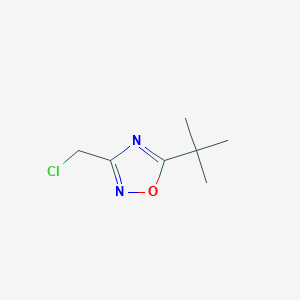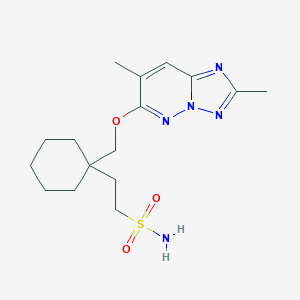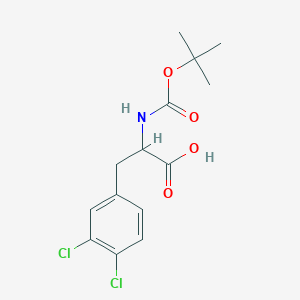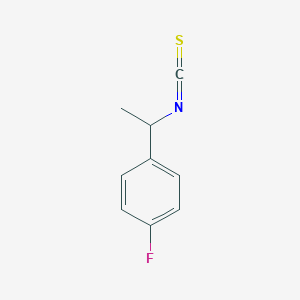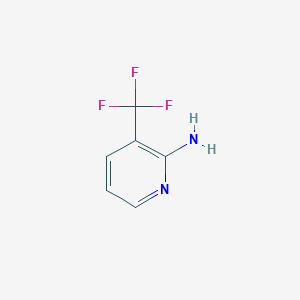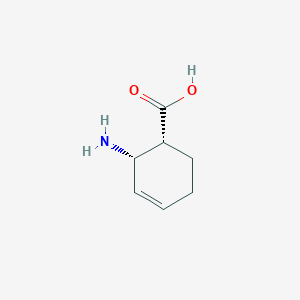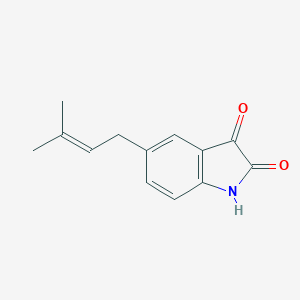
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological agent. This compound is commonly referred to as norlichexanthone or NLX and is a derivative of the xanthone family. NLX has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has been found to inhibit the NF-kappaB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. NLX has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Additionally, NLX has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
NLX has been found to exhibit several biochemical and physiological effects. NLX has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, indicating its antioxidant activity. NLX has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its anti-inflammatory activity. Furthermore, NLX has been shown to induce apoptosis in cancer cells and inhibit tumor growth, indicating its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
NLX has several advantages for lab experiments. NLX is a stable compound that can be easily synthesized or extracted from natural sources. NLX has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are some limitations to the use of NLX in lab experiments. NLX is a relatively new compound, and its biological effects are not fully understood. Additionally, the optimal dose and duration of NLX treatment for various conditions are still unclear.
Zukünftige Richtungen
There are several future directions for the study of NLX. Further studies are needed to elucidate the mechanism of action of NLX and its potential use as a pharmacological agent. Studies are also needed to determine the optimal dose and duration of NLX treatment for various conditions. Additionally, the use of NLX in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel NLX derivatives with improved pharmacological properties should be considered.
Conclusion:
In conclusion, 5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione or NLX is a promising compound with potential pharmacological applications. NLX has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis method of NLX includes chemical synthesis, microbial fermentation, and plant extraction. The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to fully understand the potential of NLX as a pharmacological agent.
Synthesemethoden
NLX can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of NLX involves the reaction of 3-methyl-2-butenal with indole-2,3-dione in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Streptomyces sp. and Aspergillus sp. to produce NLX. Plant extraction involves the isolation of NLX from plants such as Garcinia species and Hypericum species.
Wissenschaftliche Forschungsanwendungen
NLX has been extensively studied for its potential use as a pharmacological agent. Several studies have reported the anti-inflammatory, antioxidant, and anti-cancer properties of NLX. NLX has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. NLX has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
177957-18-5 |
|---|---|
Produktname |
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
5-(3-methylbut-2-enyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-8(2)3-4-9-5-6-11-10(7-9)12(15)13(16)14-11/h3,5-7H,4H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
DRTSBKDWIKMSCI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C |
Synonyme |
1H-Indole-2,3-dione, 5-(3-methyl-2-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




